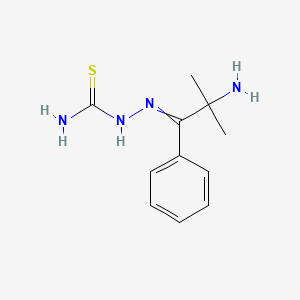![molecular formula C12H18O3S2 B14356032 (8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid CAS No. 90660-45-0](/img/structure/B14356032.png)
(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Formyl-8-methyl-1,4-dithiaspiro[45]decan-7-yl)acetic acid is a chemical compound known for its unique spirocyclic structure, which includes a formyl group, a methyl group, and a dithiaspiro moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The formyl and methyl groups are then introduced through subsequent reactions, often involving formylation and methylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
化学反应分析
Types of Reactions
(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The spirocyclic core can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol.
科学研究应用
(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.
相似化合物的比较
Similar Compounds
8-Methyl-1,4-dithiaspiro[4.5]decane: Shares the spirocyclic core but lacks the formyl and acetic acid groups.
Formylated spiro compounds: Similar structure with variations in the substituents.
Uniqueness
(8-Formyl-8-methyl-1,4-dithiaspiro[45]decan-7-yl)acetic acid is unique due to its combination of a spirocyclic core with formyl and acetic acid functionalities
属性
CAS 编号 |
90660-45-0 |
|---|---|
分子式 |
C12H18O3S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
2-(8-formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid |
InChI |
InChI=1S/C12H18O3S2/c1-11(8-13)2-3-12(16-4-5-17-12)7-9(11)6-10(14)15/h8-9H,2-7H2,1H3,(H,14,15) |
InChI 键 |
GJEQKZFRLYKEPY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2(CC1CC(=O)O)SCCS2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)

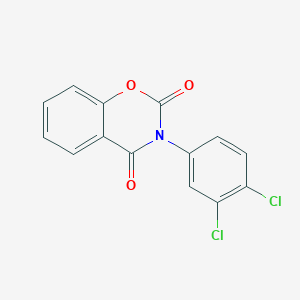
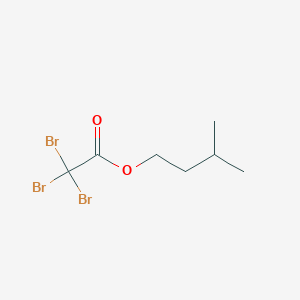
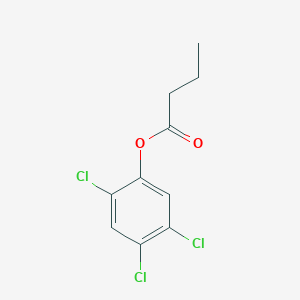

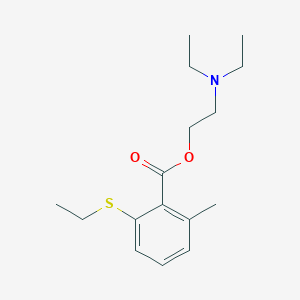

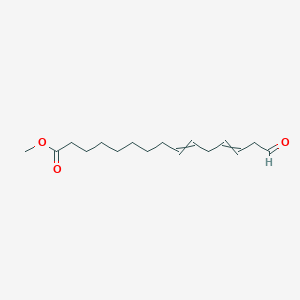
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
